molecular formula C10H14FNO B15234784 (1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL

Cat. No.: B15234784
M. Wt: 183.22 g/mol
InChI Key: XZZYIPXGLYJCAX-XVKPBYJWSA-N
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Description

(1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL can be achieved through several methods. One common approach involves the asymmetric reduction of a corresponding ketone precursor. For example, the reduction of (2-fluoro-5-methylphenyl)acetone using a chiral catalyst can yield the desired compound with high enantiomeric purity. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, in the presence of a chiral ligand or catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogen gas to achieve the reduction of the ketone precursor. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of (1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-one.

    Reduction: Formation of (1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the effects of fluorinated compounds on biological systems.

    Industrial Applications: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it more effective in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(2-bromo-5-methylphenyl)propan-2-OL

Uniqueness

(1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and other applications.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1

InChI Key

XZZYIPXGLYJCAX-XVKPBYJWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)F)[C@H]([C@H](C)O)N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C(C)O)N

Origin of Product

United States

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